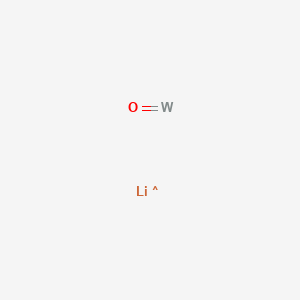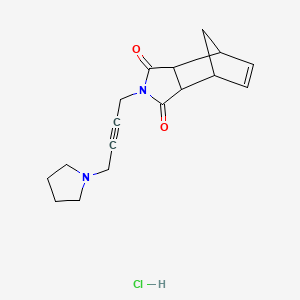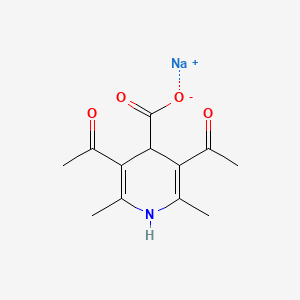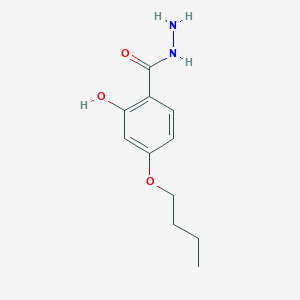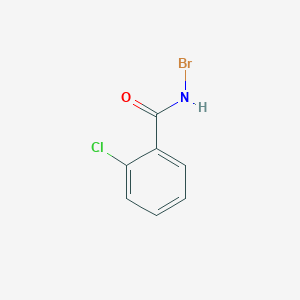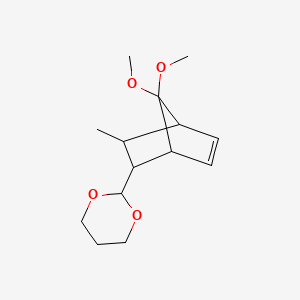![molecular formula C24H14ClN B14680795 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole CAS No. 38824-60-1](/img/structure/B14680795.png)
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole, often involves the Fischer indole synthesis. This method typically requires the reaction of arylhydrazones with aldehydes or ketones in the presence of a protic or Lewis acid . For instance, methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can be used to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions may vary, but typically involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is unique due to its specific chlorophenyl substitution, which may confer distinct chemical and biological properties compared to other indole derivatives
Propriétés
Numéro CAS |
38824-60-1 |
|---|---|
Formule moléculaire |
C24H14ClN |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-azapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),4,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C24H14ClN/c25-19-9-6-14(7-10-19)21-13-18-12-17-5-4-15-2-1-3-16-8-11-20(24(18)26-21)23(17)22(15)16/h1-13,26H |
Clé InChI |
CWSOUUAUYOZVRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4NC(=C5)C6=CC=C(C=C6)Cl)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


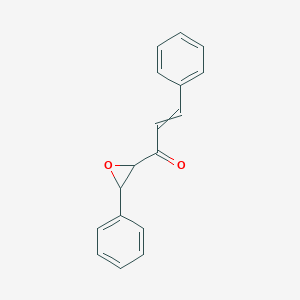


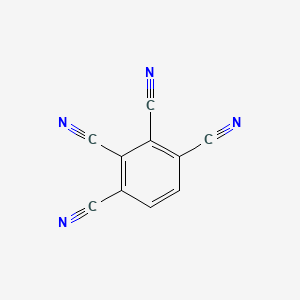
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
